molecular formula C22H19N3O2S B12333904 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide

5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B12333904
M. Wt: 389.5 g/mol
InChI Key: VWUFMMKCXLELGE-UHFFFAOYSA-N
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Description

5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide is a complex organic compound with a molecular weight of 390.49 g/mol . It is characterized by the presence of a thiophene ring, a cyano group, and a methoxyimino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and methoxyimino groups play crucial roles in its reactivity and binding affinity to various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

5-cyano-3-methyl-N-[(E)-(4-methylphenyl)methoxyiminomethyl]-4-phenylthiophene-2-carboxamide

InChI

InChI=1S/C22H19N3O2S/c1-15-8-10-17(11-9-15)13-27-25-14-24-22(26)21-16(2)20(19(12-23)28-21)18-6-4-3-5-7-18/h3-11,14H,13H2,1-2H3,(H,24,25,26)

InChI Key

VWUFMMKCXLELGE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/NC(=O)C2=C(C(=C(S2)C#N)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC=C(C=C1)CON=CNC(=O)C2=C(C(=C(S2)C#N)C3=CC=CC=C3)C

Origin of Product

United States

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